Cas no 591771-83-4 ((6-propoxypyridin-3-yl)methanamine)

(6-Propoxypyridin-3-yl)methanamine is a pyridine derivative featuring an aminomethyl functional group at the 3-position and a propoxy substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its structure allows for further functionalization, making it valuable for constructing complex heterocyclic frameworks. The propoxy group enhances lipophilicity, potentially improving membrane permeability in drug design applications. The primary amine moiety offers a reactive handle for conjugation or derivatization, enabling its use in scaffold diversification. This compound is typically handled under inert conditions due to the reactivity of the amine group. Suitable for research applications requiring pyridine-based building blocks.
(6-propoxypyridin-3-yl)methanamine structure
591771-83-4 structure
Product Name:(6-propoxypyridin-3-yl)methanamine
CAS No:591771-83-4
MF:C9H14N2O
MW:166.220262050629
CID:1114563
PubChem ID:43247831
Update Time:2025-11-02

(6-propoxypyridin-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 6-propoxy-3-Pyridinemethanamine
    • AKOS005363225
    • 591771-83-4
    • Z406677818
    • EN300-72380
    • DTXSID101305145
    • (6-propoxypyridin-3-yl)methanamine
    • G26157
    • Inchi: 1S/C9H14N2O/c1-2-5-12-9-4-3-8(6-10)7-11-9/h3-4,7H,2,5-6,10H2,1H3
    • InChI Key: MZGGIWMWLZNQIX-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CN=1)CN)CCC

Computed Properties

  • Exact Mass: 166.110613074g/mol
  • Monoisotopic Mass: 166.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 48.1Ų

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Additional information on (6-propoxypyridin-3-yl)methanamine

(6-propoxypyridin-3-yl)methanamine: A Versatile Scaffold in Modern Medicinal Chemistry and Material Science

CAS No. 591771-83-4 corresponds to the compound (6-propoxypyridin-3-yl)methanamine, a heterocyclic amine derivative with a unique structural framework that has attracted significant attention in pharmaceutical and materials research. This compound features a pyridine ring substituted at the 3-position with a propoxy (CH₂CH₂CH₂O–) group and an amine (–NH₂) functionality at the 6-position. The combination of aromatic nitrogen, oxygen-containing substituents, and the alkyl chain provides a molecular scaffold with tunable physicochemical properties, enabling its application across multiple scientific disciplines.

Recent advances in medicinal chemistry have highlighted the importance of pyridine-based heterocycles in drug discovery, particularly in the development of antineoplastic agents and neuroprotective compounds. The propoxy group in (6-propoxypyridin-3-yl)methanamine is a key structural element that influences the molecule's lipophilicity, hydrogen-bonding capacity, and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that substituents on the pyridine ring, such as the propoxy moiety, can modulate the binding affinity of compounds to nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders like Alzheimer's disease and Parkinson's disease. This research underscores the potential of (6-propoxypyridin-3-yl)methanamine as a lead compound for further optimization in the context of central nervous system (CNS) drug development.

The amine functionality at the 6-position of (6-propoxypyridin-3-yl)methanamine also plays a critical role in its reactivity and synthetic versatility. In 2022, a team of researchers from the University of Cambridge reported the use of this compound as a building block in the synthesis of pyridine-containing polymers with enhanced thermal stability and mechanical strength. The study, published in Advanced Materials, demonstrated that the amine group can participate in Michael additions and condensation reactions, enabling the creation of functionalized polymers with potential applications in biomedical devices and smart coatings. This highlights the compound's value beyond traditional pharmaceutical applications, extending its utility into materials science and nanoengineering.

From a synthetic perspective, the preparation of (6-propoxypyridin-3-yl)methanamine typically involves a two-step process starting with the alkylation of a 3-aminopyridine derivative. The first step involves the propoxylation of the 6-position, which is achieved through a Williamson ether synthesis using a propoxide ion source. The second step requires the amination of the substituted pyridine ring, often accomplished via reductive amination or direct coupling reactions with primary amines. A 2023 review in Organic Syntheses emphasized the importance of reaction conditions in optimizing the yield and purity of the final product, particularly when using transition-metal catalysts to facilitate the amination step.

The solubility profile of (6-propoxypyridin-3-yl)methanamine is another area of interest, as it directly impacts its bioavailability and pharmacokinetic behavior. Studies have shown that the propoxy group enhances the compound's hydrophobicity, which can be advantageous in targeting hydrophobic biological membranes but may also lead to poor aqueous solubility. To address this, researchers have explored prodrug strategies involving the esterification of the amine group to improve solubility while maintaining metabolic stability. A 2024 study in Pharmaceutical Research demonstrated that ester prodrugs of (6-propoxypyridin-3-yl)methanamine exhibited significantly improved oral bioavailability in preclinical models, suggesting their potential for drug delivery applications.

Looking ahead, the structure-activity relationship (SAR) studies of (6-propoxypyridin-3-yl)methanamine and its derivatives are expected to drive further innovation in molecular design. For instance, replacing the propoxy group with other alkoxy or alkyl substituents could allow researchers to fine-tune the lipophilicity and electronic properties of the molecule. Similarly, modifications to the amine group, such as alkylation or amination with heterocyclic rings, may enhance the compound's binding affinity to specific biological targets. These approaches align with the broader trend in drug discovery toward precision medicine and targeted therapies.

In conclusion, (6-propoxypyridin-3-yl)methanamine (CAS No. 591771-83-4) exemplifies the power of heterocyclic chemistry in addressing complex scientific challenges. Its unique structural features, coupled with the flexibility of the propoxy and amine functionalities, position it as a versatile platform for innovation in pharmaceuticals, materials science, and biotechnology. As research in these fields continues to evolve, the role of (6-propoxypyridin-3-yl)methanamine as a key molecule in the development of next-generation therapeutics and materials is likely to expand further.

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